ML-210

Description

Properties

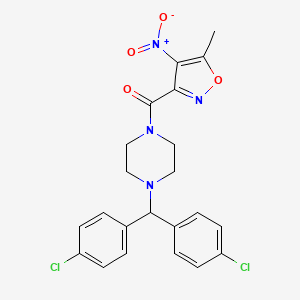

IUPAC Name |

[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N4O4/c1-14-20(28(30)31)19(25-32-14)22(29)27-12-10-26(11-13-27)21(15-2-6-17(23)7-3-15)16-4-8-18(24)9-5-16/h2-9,21H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBHJPDPEVVDTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360705-96-9 |

Source

|

| Record name | 1360705-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unconventional Mechanism of ML-210: A Prodrug Approach to Inducing Ferroptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-210 has emerged as a potent and selective inducer of ferroptosis, a non-apoptotic form of programmed cell death characterized by iron-dependent lipid peroxidation. This technical guide provides a comprehensive overview of the intricate mechanism of action of this compound, a compound that functions as a prodrug, undergoing intracellular metabolic activation to exert its cytotoxic effects. Through the covalent inhibition of glutathione peroxidase 4 (GPX4), a key regulator of lipid hydroperoxide detoxification, this compound triggers a cascade of events culminating in catastrophic lipid peroxidation and cell death. This document details the molecular pathways, quantitative activity, experimental methodologies, and the unique chemical transformations that define this compound's mode of action, offering valuable insights for its application in cancer research and drug development, particularly in the context of therapy-resistant malignancies.

Core Mechanism of Action: A Prodrug-Mediated Covalent Inhibition of GPX4

This compound's primary mechanism of action is the induction of ferroptosis through the inhibition of glutathione peroxidase 4 (GPX4).[1][2][3] GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1][3] Unlike direct inhibitors, this compound is a prodrug that requires intracellular activation to become a potent, covalent inhibitor of GPX4.[1][3]

The molecule itself lacks an obvious reactive group for covalent modification.[1] However, once inside the cell, this compound undergoes a two-step transformation.[1][4][5] It is first converted to an intermediate metabolite, JKE-1674 .[1][4][5] Subsequently, JKE-1674 is further transformed into the highly reactive electrophile, JKE-1777 .[1][4][5] It is this ultimate metabolite, JKE-1777, that covalently binds to the selenocysteine residue in the active site of GPX4, thereby inactivating the enzyme.[1]

This covalent modification of GPX4 leads to the accumulation of toxic lipid hydroperoxides, overwhelming the cell's antioxidant capacity. The uncontrolled lipid peroxidation damages cellular membranes, ultimately leading to cell death via ferroptosis.[1][3] This unique prodrug strategy allows for a more selective targeting of GPX4 within the cellular environment.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in various studies, demonstrating its potency in inducing cell death and inhibiting its target. The following table summarizes key quantitative metrics for this compound.

| Parameter | Value | Cell Line(s) | Notes | Reference(s) |

| EC50 | 30 nM | - | For GPX4 inhibition. | [1] |

| IC50 | 71 nM | BJeLR (HRAS G12V mutant) | Selectively kills mutant RAS-expressing cells. | [2] |

| IC50 | 272 nM | BJeH-LT (HRAS G12V mutant) | Selectively kills mutant RAS-expressing cells. | [2] |

| IC50 | ~100 nM | Various cancer cell lines | General potency in inducing ferroptosis. | [3] |

Signaling Pathway and Intracellular Transformation

The mechanism of this compound can be visualized as a linear pathway involving its intracellular conversion and subsequent impact on the ferroptosis signaling cascade.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Chemical Synthesis of this compound

The synthesis of this compound (N-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-3-methyl-4-nitroisoxazole-5-carboxamide) is a multi-step process. A representative synthetic scheme is outlined below, based on reported methods.

Protocol:

-

Nitration: 5-methylisoxazole-3-carboxylic acid is nitrated using a mixture of concentrated sulfuric acid and potassium nitrate to yield 3-methyl-4-nitroisoxazole-5-carboxylic acid.

-

Acid Chloride Formation: The resulting carboxylic acid is converted to its corresponding acid chloride, 3-methyl-4-nitroisoxazole-5-carbonyl chloride, using oxalyl chloride in a suitable solvent like dichloromethane.

-

Piperazine Moiety Synthesis:

-

A benzophenone derivative is reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.

-

The alcohol is then converted to a chloride.

-

This chloride is reacted with piperazine to yield the substituted piperazine intermediate.

-

-

Final Coupling: The acid chloride from step 2 is reacted with the substituted piperazine from step 3 in a suitable solvent to yield the final product, this compound.

Note: This is a generalized protocol. For specific reaction conditions, consult the primary literature.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate controls, e.g., vehicle, positive control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Lipid Peroxidation Assay (C11-BODIPY Staining)

Objective: To measure the accumulation of lipid hydroperoxides in cells treated with this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound for a specified time. Include positive and negative controls.

-

C11-BODIPY 581/591 Staining: Add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 to the cells and incubate. This probe shifts its fluorescence emission from red to green upon oxidation by lipid hydroperoxides.

-

Imaging or Flow Cytometry:

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with appropriate filters to detect both the reduced (red) and oxidized (green) forms of the probe.

-

Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the green and red fluorescence intensity per cell.

-

-

Data Analysis: Determine the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound's active metabolite to GPX4 in a cellular context.

Methodology:

-

Cell Treatment: Treat intact cells with this compound or vehicle control.

-

Heating: Heat the cell suspensions to a range of different temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble GPX4 remaining at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated cells compared to the control indicates target engagement.

Relationship to Other Cell Death Pathways

Extensive research into the mechanism of this compound has focused on its role in inducing ferroptosis. Current literature does not provide evidence for a significant involvement of this compound in directly modulating BID-dependent apoptosis or the necroptosis pathway. The hallmark features of this compound-induced cell death, namely the accumulation of lipid peroxides and its rescue by iron chelators and lipophilic antioxidants, are characteristic of ferroptosis. Therefore, the primary and defining mechanism of action of this compound is the targeted induction of ferroptosis through the covalent inhibition of GPX4.

Conclusion

This compound represents a fascinating example of a prodrug that leverages intracellular chemistry to achieve potent and selective inhibition of a critical cellular defense mechanism against oxidative stress. Its unique multi-step activation to a reactive electrophile that covalently modifies GPX4 underscores the potential for innovative chemical biology approaches in drug discovery. The in-depth understanding of its mechanism of action, as detailed in this guide, provides a solid foundation for researchers and drug developers to explore the therapeutic potential of this compound and similar compounds in treating cancers, particularly those resistant to conventional therapies. The continued investigation into the nuances of ferroptosis and the development of novel inducers like this compound hold significant promise for the future of oncology.

References

- 1. Development of small-molecule probes that selectively kill cells induced to express mutant RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A GPX4-targeted photosensitizer to reverse hypoxia-induced inhibition of ferroptosis for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

ML-210: A Selective Covalent Inhibitor of GPX4 for Inducing Ferroptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology, particularly for therapy-resistant cancers. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), a selenoprotein that detoxifies lipid hydroperoxides. ML-210 is a potent and selective small molecule inhibitor of GPX4 that induces ferroptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative potency with other GPX4 inhibitors, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction to this compound and GPX4

Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation.[1] Its inactivation leads to the accumulation of lipid reactive oxygen species (ROS), culminating in a form of regulated cell death termed ferroptosis.[2] This process is distinct from other cell death modalities like apoptosis and necrosis.[2] The dependency of certain cancer cells, especially those in a therapy-resistant state, on GPX4 for survival makes it an attractive target for cancer therapy.[3]

This compound is a small molecule that has been identified as a selective and covalent inhibitor of cellular GPX4.[3][4] Unlike other well-known GPX4 inhibitors such as RSL3 and ML162 which contain a reactive chloroacetamide moiety, this compound possesses a nitroisoxazole group.[4] This structural difference contributes to its unique mechanism of action and enhanced selectivity.

Mechanism of Action

This compound functions as a prodrug that undergoes intracellular transformation to become an active covalent inhibitor of GPX4.[5][6] Within the cell, this compound is converted into a reactive nitrile oxide intermediate. This intermediate then covalently binds to the selenocysteine residue in the active site of GPX4, leading to its irreversible inhibition.[2] This covalent modification prevents GPX4 from reducing lipid hydroperoxides, leading to their accumulation and the subsequent execution of ferroptosis.[4]

The intracellular activation of this compound is a key feature that distinguishes it from other GPX4 inhibitors and contributes to its high selectivity.[7] While compounds like RSL3 and ML162 can react with purified GPX4 in vitro, this compound requires the cellular environment to form its reactive species, thereby minimizing off-target effects.[7]

Quantitative Data: Comparative Potency of GPX4 Inhibitors

The potency of this compound and other GPX4 inhibitors is typically assessed by measuring their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cancer cell lines. The following table summarizes the reported potencies of this compound, RSL3, and ML162. It is important to note that these values can vary depending on the cell line and the specific experimental conditions.

| Inhibitor | Cell Line | Potency (IC50/EC50) | Reference |

| This compound | HT-1080 | EC50: 30 nM | [8] |

| BJeLR (HRAS G12V) | IC50: 4-23 fold selective vs non-mutant | [3] | |

| HCT-8/V | Selectively reverses ABCB1-mediated resistance | [9] | |

| RSL3 | HCT116 | IC50: 4.084 µM (24h) | [10] |

| LoVo | IC50: 2.75 µM (24h) | [10] | |

| HT29 | IC50: 12.38 µM (24h) | [10] | |

| HN3 | IC50: 0.48 µM (72h) | [11] | |

| A549 | IC50: 0.5 µM (24h) | [6] | |

| H1975 | IC50: 150 nM (24h) | [6] | |

| Luminal Breast Cancer (6/9 lines) | Responsive (<2 µM) | [12] | |

| ML162 | BJeLR (HRAS G12V) | Nanomolar potency | [3] |

| NCI-60 Panel | Similar activity profile to this compound | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other GPX4 inhibitors.

GPX4 Activity Assay (Coupled Enzyme Assay)

This assay indirectly measures GPX4 activity by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR). The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is proportional to GPX4 activity.

Materials:

-

Recombinant human GPX4 enzyme

-

GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Cumene Hydroperoxide (or other suitable lipid hydroperoxide substrate)

-

This compound or other test inhibitors

-

96-well UV-transparent plate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.

-

Add the test inhibitor (e.g., this compound) or vehicle control to the wells of the 96-well plate.

-

Add the recombinant GPX4 enzyme to the wells and pre-incubate with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for target engagement.

-

Initiate the reaction by adding the substrate (cumene hydroperoxide).

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.

-

Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance curve).

-

Determine the percent inhibition of GPX4 activity by comparing the rates in the presence and absence of the inhibitor.

Lipid Peroxidation Assay

The accumulation of lipid peroxides is a hallmark of ferroptosis. This can be measured using various methods, including the Malondialdehyde (MDA) assay and fluorescent probes like BODIPY™ 581/591 C11.

MDA is a product of lipid peroxidation that reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

Materials:

-

Cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

Spectrophotometer

Procedure:

-

Treat cells with this compound or control for the desired time.

-

Harvest and lyse the cells.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Add TCA to the supernatant to precipitate proteins.

-

Centrifuge and collect the protein-free supernatant.

-

Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.

-

Cool the samples on ice and measure the absorbance at 532 nm.

-

Quantify the MDA concentration using a standard curve generated with known concentrations of MDA.

This fluorescent probe incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation by lipid peroxides.[14][15]

Materials:

-

Cells cultured on glass-bottom dishes or in 96-well plates

-

BODIPY™ 581/591 C11 stock solution (in DMSO)

-

Cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Treat cells with this compound or control for the desired time.

-

Load the cells with 1-10 µM BODIPY™ 581/591 C11 in cell culture medium for 30 minutes at 37°C.[15]

-

Wash the cells with fresh medium or phosphate-buffered saline (PBS).

-

Acquire images using a fluorescence microscope with filters for both red (e.g., Ex/Em ~581/591 nm) and green (e.g., Ex/Em ~488/510 nm) fluorescence.[15]

-

The ratio of green to red fluorescence intensity is used as an indicator of lipid peroxidation.

Cell Viability Assay

To determine the cytotoxic effect of this compound-induced ferroptosis, standard cell viability assays can be performed.

Materials:

-

Cells seeded in 96-well plates

-

This compound and other test compounds (e.g., ferroptosis inhibitors like Ferrostatin-1)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound, alone or in combination with a ferroptosis inhibitor (e.g., Ferrostatin-1), for 24-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[16][17] The principle is that ligand binding increases the thermal stability of the target protein.[16]

Materials:

-

Cells treated with this compound or vehicle control

-

PBS with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against GPX4

Procedure:

-

Treat intact cells with this compound or vehicle for a specified time.

-

Harvest and resuspend the cells in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes).[17]

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Centrifuge to separate the soluble fraction (containing folded, stable protein) from the precipitated fraction (containing unfolded, aggregated protein).

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against GPX4.

-

Quantify the band intensities and plot the amount of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound and GPX4.

GPX4-Mediated Ferroptosis Signaling Pathway

This pathway illustrates the central role of GPX4 in preventing ferroptosis and how its inhibition by this compound leads to lipid peroxidation and cell death.

Caption: GPX4-mediated ferroptosis signaling pathway.

Experimental Workflow for Characterizing this compound

This diagram outlines the logical flow of experiments to identify and validate a selective GPX4 inhibitor like this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a valuable chemical probe for studying the role of GPX4 and ferroptosis in various disease models. Its unique mechanism of intracellular activation confers high selectivity, making it a superior tool compared to less specific inhibitors. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of targeting GPX4. Further exploration of this compound and similar compounds holds promise for the development of novel anti-cancer therapies that exploit the ferroptotic vulnerability of drug-resistant tumors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of small-molecule probes that selectively kill cells induced to express mutant RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]

- 6. intelligentliving.co [intelligentliving.co]

- 7. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Figure 11, ML210 vs ML162 activity in the NCI60 cell lines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 15. abpbio.com [abpbio.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Discovery of ML-210: A Selective Inducer of Ferroptosis

An In-depth Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of ML-210, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). This compound was identified through a high-throughput synthetic lethal screen and has since become a critical tool for studying ferroptosis, a unique form of regulated cell death. This document details the quantitative data, experimental protocols, and key biological pathways associated with this compound, making it an essential resource for researchers in oncology and drug discovery.

Quantitative Biological Activity of this compound

This compound's activity has been quantified across various cancer cell lines, demonstrating nanomolar potency and selectivity. The following tables summarize the key efficacy data for this compound and its target.

Table 1: Potency of this compound in Cellular Assays

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| BJeLR (HRASG12V) | Cell Viability | IC50 | 71 | |

| BJeH-LT (no HRASG12V) | Cell Viability | IC50 | 272 | |

| DRD | Cell Viability | IC50 | 107 | [1] |

| MDA-MB-231 | Antiproliferation | IC50 | 20 | [1] |

| MCF7 | Antiproliferation | IC50 | > 20,000 | [1] |

| Overall | GPX4 Inhibition | EC50 | 30 | [1][2] |

Table 2: Selectivity Profile of this compound

| Comparison | Selectivity Fold | Description | Reference |

| HRAS Mutant vs. Wild-Type | ~4-fold | Increased potency in HRASG12V expressing BJeLR cells versus isogenic BJeH-LT cells. | |

| Proteome Reactivity | Markedly Lower | Compared to other covalent GPX4 inhibitors like RSL3 and ML162, ML210-yne shows significantly fewer off-target covalent interactions. | [3] |

Core Signaling Pathway and Mechanism of Action

This compound is a prodrug that undergoes intracellular activation to become a highly specific, covalent inhibitor of GPX4. Its mechanism is distinct from other GPX4 inhibitors, providing a unique tool for studying ferroptosis.

Intracellular Activation of this compound

Upon entering the cell, this compound, which lacks an obvious reactive "warhead", is metabolically transformed. It is first hydrolyzed into an intermediate, JKE-1674, which then converts to the active electrophile, JKE-1777.[4][5] This active form is what covalently binds to the target protein.

GPX4 Inhibition and Induction of Ferroptosis

The activated form of this compound, JKE-1777, covalently modifies the active site selenocysteine of GPX4.[1] GPX4 is the critical enzyme responsible for reducing lipid peroxides, thereby protecting the cell from oxidative damage.[4][5] Inhibition of GPX4 leads to an uncontrolled accumulation of lipid peroxides, culminating in iron-dependent cell death known as ferroptosis.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CID 49766530 | GPX4 inhibitor | TargetMol [targetmol.com]

- 3. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]

- 5. newatlas.com [newatlas.com]

ML-210 and the Induction of Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2][3] This process is distinct from other cell death modalities such as apoptosis and necrosis.[4][5][6] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer, due to the heightened metabolic activity and iron levels in tumor cells.[3][7] A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[1][8][9] Consequently, inhibitors of GPX4 are potent inducers of ferroptosis.

This technical guide provides an in-depth overview of ML-210, a selective and covalent inhibitor of GPX4, and its role in the induction of ferroptosis.[10][11] We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of GPX4.[10][11] Unlike some other GPX4 inhibitors, this compound is a prodrug that requires intracellular activation to exert its effect.[12][13][14] Within the cell, this compound is transformed into a reactive electrophile, JKE-1777, which then covalently binds to the selenocysteine residue in the active site of GPX4, thereby inactivating the enzyme.[13][14] This inactivation prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols, leading to their accumulation.[9][13] The buildup of lipid peroxides, in an iron-dependent manner, ultimately results in oxidative damage to the cell membrane and execution of ferroptotic cell death.[3][13] This cell death process is caspase-independent.[4][5][6]

Quantitative Data for this compound

The following tables summarize the quantitative data for this compound's activity in various contexts.

| Parameter | Value | Cell Line(s) | Notes | Reference(s) |

| EC50 | 30 nM | - | Selective and covalent inhibition of GPX4. | [10][11] |

| IC50 | 71 nM | BJeLR (HRAS G12V mutant) | Demonstrates potency in mutant RAS-expressing cells. | |

| IC50 | 272 nM | BJeH-LT (HRAS G12V mutant) | Potency varies between different mutant RAS cell lines. | |

| IC50 | 0.1 µM | HT1080 | For a derivative of this compound (DC-2) used as a GPX4 degrader. | [1][2] |

| DC50 | 0.03 µM | HT1080 | For a derivative of this compound (DC-2) used as a GPX4 degrader. | [1][2] |

Signaling Pathway of this compound-Induced Ferroptosis

The following diagram illustrates the key steps in the induction of ferroptosis by this compound.

Caption: this compound intracellular activation and subsequent GPX4 inhibition leading to ferroptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT/CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

MTT or CCK-8 reagent

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will achieve 70-80% confluency at the time of treatment.

-

Cell Culture: Incubate the cells overnight to allow for attachment.

-

Treatment: Treat cells with varying concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the cells for the desired treatment durations (e.g., 24, 48, 72 hours).

-

Reagent Addition: At the end of the treatment period, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

References

- 1. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Caspase independent cell death: leaving the set without the final cut - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell death independent of caspases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amsbio.com [amsbio.com]

- 9. Cytochrome P450 oxidoreductase contributes to phospholipid peroxidation in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | CID 49766530 | GPX4 inhibitor | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]

- 14. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of ML-210's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-210 has emerged as a potent and selective small-molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis.[1] By covalently binding to the selenocysteine residue in the active site of GPX4, this compound effectively inactivates the enzyme, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death known as ferroptosis.[1] This unique mechanism of action has positioned this compound as a valuable tool for studying ferroptosis and a potential therapeutic agent for cancers resistant to conventional therapies.[2] This technical guide provides a comprehensive overview of the core effects of this compound, including quantitative data on its activity, detailed experimental protocols for its investigation, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data

The following tables summarize the reported in vitro efficacy of this compound and its derivatives across various cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |

| This compound | HT1080 | Cell Viability | 100 | [3] |

| DC-2 (this compound based degrader) | HT1080 | Degradation Activity (DC50) | 30 | [3] |

| DC-2 (this compound based degrader) | HT1080 | Cell Growth Inhibition (IC50) | 100 | [3] |

| This compound | General | GPX4 Inhibition | 30 | [1] |

Signaling Pathway and Mechanism of Action

This compound functions as a pro-drug that undergoes intracellular transformation to exert its inhibitory effect on GPX4. Upon entering the cell, this compound is converted into the active compounds JKE-1674 and subsequently JKE-1777.[2] JKE-1777 then covalently binds to the selenocysteine residue of GPX4, inhibiting its ability to reduce lipid hydroperoxides. This inactivation of GPX4 leads to the accumulation of lipid ROS, ultimately triggering ferroptotic cell death.

Caption: Intracellular activation and inhibitory action of this compound on the GPX4 pathway.

Experimental Protocols

This section details key experimental procedures for investigating the effects of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo®)

-

Solubilization solution (if using MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

If using MTT, add the solubilization solution and mix thoroughly.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the IC50 value.[4][5][6][7][8]

Lipid Peroxidation Assay (using C11-BODIPY 581/591)

This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis, induced by this compound.

Materials:

-

Cells treated with this compound

-

C11-BODIPY 581/591 fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with this compound at the desired concentration and for the appropriate time.

-

During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM.

-

Wash the cells twice with PBS to remove excess probe.

-

Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope.

-

For flow cytometry, measure the fluorescence intensity in both the green (oxidized probe) and red (reduced probe) channels. The ratio of green to red fluorescence indicates the level of lipid peroxidation.[9][10][11][12][13]

-

For fluorescence microscopy, capture images in both green and red channels and quantify the fluorescence intensity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound (or its active metabolites) to GPX4 within the cellular environment.[14]

Materials:

-

Cells treated with this compound or vehicle

-

Lysis buffer

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)

-

Anti-GPX4 antibody

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Harvest and lyse the cells.

-

Aliquot the cell lysate into PCR tubes or a 96-well plate.

-

Heat the samples to a range of temperatures using a thermal cycler.

-

Centrifuge the samples to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble GPX4 at each temperature by Western blotting.

-

A shift in the thermal stability of GPX4 in the this compound-treated samples compared to the control indicates target engagement.[15][16][17][18]

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary investigation of this compound's effects.

Caption: A logical workflow for characterizing the anti-cancer effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]

- 3. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 9. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abpbio.com [abpbio.com]

- 11. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dojindo.com [dojindo.com]

- 13. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout — Olink® [olink.com]

- 17. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 18. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties of ML-210

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-210 is a potent and selective small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a critical enzyme in the regulation of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of this compound. It details its mechanism of action as a prodrug that undergoes intracellular activation to covalently bind to the active site of GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death. This document summarizes key quantitative data, outlines experimental protocols for its study, and provides visual representations of its mechanism and experimental workflows.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following key identifiers and physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | [4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone | [1] |

| Synonyms | ML210, CID 49766530 | [1][2] |

| CAS Number | 1360705-96-9 | [1] |

| Molecular Formula | C22H20Cl2N4O4 | [1] |

| Molecular Weight | 475.32 g/mol | [1] |

| Appearance | White to beige powder | - |

| Solubility | Soluble in DMSO (up to 50 mM) | |

| Storage | Store at -20°C |

Mechanism of Action

This compound functions as a prodrug, meaning it is inactive until it undergoes chemical modification within the cell.[3] Once inside the cell, this compound is converted into its active metabolites, JKE-1674 and subsequently JKE-1777.[3] This active form then acts as a selective and covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[4][5]

GPX4 is a crucial enzyme that utilizes glutathione to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage and a specific form of cell death known as ferroptosis.[6] By covalently binding to the selenocysteine residue in the active site of GPX4, the active metabolite of this compound inactivates the enzyme.[4][7] This inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in iron-dependent ferroptotic cell death.[3][6] This mechanism of inducing ferroptosis makes this compound a valuable tool for studying this cell death pathway and a potential therapeutic agent for diseases characterized by resistance to other forms of cell death, such as certain types of cancer.[8]

Biological Activity

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines, particularly those with mutations in the RAS oncogene. Its ability to induce ferroptosis makes it effective against cells that are resistant to traditional apoptosis-inducing chemotherapeutics.[8]

| Cell Line | Assay Type | IC50 / EC50 | Reference |

| General | GPX4 Inhibition | EC50 = 30 nM | [4] |

| BJeLR (HRAS G12V) | Cytotoxicity | IC50 = 71 nM | [9] |

| BJeH-LT (wild-type HRAS) | Cytotoxicity | IC50 = 272 nM | [9] |

| DRD (HRAS G12V) | Cytotoxicity | IC50 = 107 nM | [9] |

| HT1080 | GPX4 Degrader (DC-2) Activity | DC50 = 0.03 µM | [8] |

| HT1080 | Cell Growth Inhibition | IC50 = 0.1 µM | [8] |

| HCT-116 | Cytotoxicity | IC50 > 10 nM | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's activity. The following are outlines of key assays.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound by dissolving the powder in dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 24-72 hours. Include a DMSO-treated vehicle control.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

References

- 1. This compound | C22H20Cl2N4O4 | CID 49766530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CID 49766530 | GPX4 inhibitor | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]

- 7. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

The Disruption of Ferroptosis: A Technical Guide to the Interaction of ML-210 with GPX4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death, has emerged as a critical process in various pathological conditions, including cancer and neurodegenerative diseases. Central to the regulation of ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which functions to mitigate lipid peroxidation, a key driver of this cell death pathway. The small molecule ML-210 has been identified as a potent and selective inhibitor of GPX4, making it an invaluable tool for studying ferroptosis and a promising starting point for therapeutic development. This technical guide provides an in-depth analysis of the interaction between this compound and GPX4, detailing the mechanism of action, quantitative data on its activity, and comprehensive protocols for key experimental assays.

Introduction to this compound and GPX4

Glutathione Peroxidase 4 (GPX4) is a unique antioxidant enzyme that directly reduces phospholipid hydroperoxides within biological membranes, thereby preventing the accumulation of lipid reactive oxygen species (ROS) and the subsequent execution of ferroptosis.[1][2] this compound is a small molecule that has been characterized as a selective, covalent inhibitor of GPX4.[3][4] Its ability to induce ferroptosis by inactivating GPX4 has positioned it as a critical chemical probe for dissecting the molecular mechanisms of this cell death pathway and for exploring its therapeutic potential.[5][6]

Mechanism of Action: A Covalent Prodrug Approach

This compound functions as a prodrug, meaning it is inactive in its initial state and requires cellular processing to become a reactive inhibitor of GPX4.[7][8][9] This intracellular activation is a key feature of its mechanism and contributes to its selectivity.

Upon entering the cell, this compound, which contains a nitroisoxazole moiety, undergoes a series of chemical transformations.[7][9] The nitroisoxazole ring is opened, leading to the formation of a reactive nitrile oxide intermediate.[10] This highly electrophilic species then covalently binds to the active site selenocysteine residue of GPX4.[10][11][12] This covalent modification is irreversible and results in the complete inactivation of GPX4's enzymatic activity.[8][11] The formation of this adduct can be detected by an increase in the molecular weight of GPX4.[8]

dot

Caption: Intracellular activation and covalent inhibition of GPX4 by this compound.

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated in various cancer cell lines, demonstrating its efficacy in inducing cell death. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are critical metrics for quantifying its activity.

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| BJeLR (HRAS G12V) | Cell Viability | IC50 | 71 | [4] |

| BJeH-LT (without HRAS) | Cell Viability | IC50 | 272 | [4] |

| DRD | Cell Viability | IC50 | 107 | [4] |

| Various Cell Lines | - | EC50 | 30 | [3][13] |

| HT1080 | Cell Viability | IC50 | 100 | [14] |

| HT1080 | GPX4 Degradation | DC50 | 30 | [15] |

The GPX4-Regulated Ferroptosis Pathway and this compound's Point of Intervention

GPX4 is a central hub in the prevention of ferroptosis. Its function is intrinsically linked to the glutathione (GSH) antioxidant system. The cystine/glutamate antiporter, system Xc-, imports cystine, which is then reduced to cysteine, a rate-limiting precursor for GSH synthesis.[16][17] GPX4 utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH).[18] By inhibiting GPX4, this compound disrupts this protective mechanism, leading to an accumulation of lipid peroxides and the induction of ferroptosis.[19]

dot

Caption: The GPX4-regulated ferroptosis pathway and this compound's inhibitory action.

Detailed Experimental Protocols

Cell Viability Assay to Determine IC50 of this compound

This protocol outlines the steps to measure the concentration of this compound that inhibits cell growth by 50% (IC50).

dot

Caption: Workflow for determining the IC50 of this compound.

Materials:

-

Cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

96-well clear bottom, white-walled plates

-

This compound

-

DMSO (for stock solution)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series of this compound in culture medium, typically starting from 10 µM.

-

Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

Viability Measurement:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the average background luminescence (no-cell control) from all other measurements.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

-

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

Cells and culture reagents

-

This compound

-

C11-BODIPY 581/591 dye

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Seed cells and treat with this compound at the desired concentration and for the desired time. Include a vehicle control.

-

Dye Loading:

-

Prepare a 2 µM working solution of C11-BODIPY 581/591 in serum-free medium.

-

Remove the treatment medium from the cells and wash once with PBS.

-

Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

-

Cell Harvesting (for Flow Cytometry):

-

Wash the cells twice with PBS.

-

Harvest the cells using trypsin and resuspend in PBS.

-

-

Data Acquisition:

-

Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized form of the dye fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Fluorescence Microscopy: Image the cells using appropriate filter sets for the oxidized (green) and reduced (red) forms of the dye.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to GPX4 in intact cells by measuring changes in the thermal stability of the protein.

Materials:

-

Cells expressing GPX4

-

This compound

-

Lysis buffer with protease inhibitors

-

Equipment for heating samples (e.g., PCR cycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-GPX4 antibody

Procedure:

-

Cell Treatment: Treat cultured cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Heating:

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 37°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Western Blot Analysis:

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble GPX4 in each sample by SDS-PAGE and Western blotting using an anti-GPX4 antibody.

-

-

Data Analysis:

-

Quantify the band intensities for soluble GPX4 at each temperature.

-

Plot the percentage of soluble GPX4 relative to the 37°C sample against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.

-

Intact Protein Mass Spectrometry

This technique is used to confirm the covalent adduction of the activated this compound metabolite to GPX4 by detecting the specific mass shift of the protein.

Materials:

-

Cells overexpressing tagged GPX4 (e.g., FLAG-GPX4)

-

This compound

-

Cell lysis and protein purification reagents (e.g., anti-FLAG affinity gel)

-

High-resolution mass spectrometer (e.g., Q-TOF)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells and clarify the lysate by centrifugation.

-

Protein Purification: Purify GPX4 from the lysate using affinity chromatography.

-

Mass Spectrometry Analysis:

-

Desalt the purified protein sample.

-

Analyze the intact protein by high-resolution mass spectrometry.

-

-

Data Analysis:

-

Deconvolute the mass spectra to determine the molecular weight of the protein.

-

Compare the mass of GPX4 from this compound-treated cells to that from vehicle-treated cells. A mass increase corresponding to the addition of the this compound metabolite confirms covalent binding.

-

Conclusion

This compound is a powerful tool for inducing ferroptosis through the selective and covalent inhibition of GPX4. Its unique mechanism as a prodrug highlights a sophisticated approach to achieving target specificity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the this compound-GPX4 interaction and the broader field of ferroptosis. A thorough understanding of these technical aspects is crucial for advancing our knowledge of this cell death pathway and for the development of novel therapeutic strategies targeting ferroptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. sbl.unmc.edu [sbl.unmc.edu]

- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 4. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redox activation of metal-based prodrugs as a strategy for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]

- 10. assaygenie.jp [assaygenie.jp]

- 11. Multiple event activation of a generic prodrug trigger by antibody catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reductive activation of the prodrug 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) selectively occurs in oxygen-deficient cells and overcomes O(6)-alkylguanine-DNA alkyltransferase mediated KS119 tumor cell resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. Development of small-molecule probes that selectively kill cells induced to express mutant RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A GPX4-targeted photosensitizer to reverse hypoxia-induced inhibition of ferroptosis for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Covalent Inhibition of GPX4 by ML-210

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-210 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its intracellular activation, and its effects on cellular signaling pathways. Detailed experimental protocols for studying the covalent inhibition of GPX4 by this compound are provided, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of cancer biology, cell death, and drug discovery.

Introduction to this compound and its Target, GPX4

Glutathione Peroxidase 4 (GPX4) is a unique, monomeric, selenium-containing enzyme that plays a critical role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols.[2] This activity is particularly important in preventing the accumulation of lipid reactive oxygen species (ROS), a key event in the initiation of ferroptosis.[2] Inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in iron-dependent cell death.[2]

This compound was identified as a potent inducer of ferroptosis that targets GPX4.[3] A fascinating aspect of this compound is its nature as a prodrug. The molecule itself lacks a conventional reactive group, or "warhead," for covalent modification.[4] Instead, it undergoes intracellular conversion to a highly reactive nitrile oxide electrophile, which then covalently modifies the active site selenocysteine of GPX4, leading to its irreversible inhibition.[4][5]

Mechanism of Action: Intracellular Activation and Covalent Targeting

The covalent inhibition of GPX4 by this compound is a multi-step process that occurs within the cell.

2.1. Intracellular Conversion of this compound

This compound is first metabolized to an intermediate compound, JKE-1674.[6][7] This is followed by the conversion of JKE-1674 to the ultimate reactive species, a nitrile oxide named JKE-1777.[4][6][7] It is this nitrile oxide that acts as the electrophile, targeting the GPX4 active site.

2.2. Covalent Modification of GPX4

The nitrile oxide, JKE-1777, is a potent electrophile that reacts specifically with the selenocysteine residue in the active site of GPX4.[4][5] This covalent modification results in the formation of a stable adduct, leading to the irreversible inactivation of the enzyme.[8]

Signaling Pathway: GPX4 Inhibition and Ferroptosis

The inhibition of GPX4 by this compound is the initiating event in the ferroptosis signaling cascade.

Inhibition of GPX4 disrupts the delicate balance of cellular redox homeostasis, leading to the accumulation of lipid peroxides, particularly those derived from polyunsaturated fatty acids (PUFAs).[2] This accumulation, in the presence of labile iron, triggers a cascade of oxidative damage to cellular membranes, ultimately resulting in cell death through ferroptosis.[2]

Quantitative Data

The following table summarizes key quantitative data for this compound and its active metabolite.

| Compound | Assay | Target/Cell Line | Value | Reference |

| This compound | GPX4 Inhibition | - | EC50 = 30 nM | [1][9] |

| Cell Viability | DRD Cell Line | IC50 = 107 nM | ||

| Cell Viability | HT1080 | IC50 = 0.1 µM | [10] | |

| Cell Viability | OCI-AML3 | - | [11] | |

| JKE-1674 | Cell Viability | LOX-IMVI | Equipotent to this compound | [6] |

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the covalent inhibition of GPX4 by this compound.

In Vitro GPX4 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant GPX4.

Principle: This is a coupled-enzyme assay that monitors the consumption of NADPH, which is proportional to GPX4 activity. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH). The resulting oxidized glutathione (GSSG) is recycled back to GSH by glutathione reductase (GR), a process that consumes NADPH. The decrease in absorbance at 340 nm is measured over time.

Materials:

-

Recombinant human GPX4

-

GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

NADPH

-

Glutathione Reductase (GR)

-

Glutathione (GSH)

-

Lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)

-

This compound or other test compounds

-

96-well UV-transparent plate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing GPX4 Assay Buffer, NADPH, GR, and GSH.

-

Add the test compound (e.g., this compound) at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add the recombinant GPX4 enzyme to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the lipid hydroperoxide substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes.

-

Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of a drug in a cellular context.

Principle: The binding of a ligand (e.g., this compound) to its target protein (GPX4) can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Materials:

-

Cell line of interest (e.g., HCC4006)

-

Cell culture medium and reagents

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermocycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against GPX4

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Seed cells in culture plates and grow to 80-90% confluency.

-

Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Harvest cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble GPX4 in each sample by SDS-PAGE and Western blotting.

-

Quantify the band intensities and plot the percentage of soluble GPX4 as a function of temperature to generate melting curves.

Mass Spectrometry for Covalent Adduct Analysis

Mass spectrometry is the definitive method to confirm the covalent modification of GPX4 by this compound.

Principle: Intact protein mass spectrometry or peptide-based "bottom-up" proteomics can be used to detect the mass shift corresponding to the covalent adduction of the active metabolite of this compound to GPX4.

Materials:

-

Cells treated with this compound

-

Purified GPX4 (for in vitro studies)

-

Lysis buffer

-

Reagents for protein purification (if necessary)

-

Dithiothreitol (DTT) and iodoacetamide (IAA) for bottom-up proteomics

-

Trypsin or other proteases

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Procedure (Intact Protein Analysis):

-

Treat cells with this compound or vehicle.

-

Lyse the cells and purify GPX4 (e.g., via immunoprecipitation or affinity tag).

-

Analyze the purified protein by LC-MS.

-

Deconvolute the mass spectra to determine the molecular weight of the protein.

-

Compare the mass of GPX4 from this compound-treated cells to that from vehicle-treated cells to identify the mass shift corresponding to the covalent adduct. A +434 Da adduct is expected.[5]

Procedure (Bottom-up Proteomics):

-

Isolate the GPX4 protein band from an SDS-PAGE gel or use an in-solution digestion approach.

-

Reduce and alkylate the protein with DTT and IAA.

-

Digest the protein into peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against a protein database to identify peptides.

-

Specifically look for the peptide containing the selenocysteine residue and identify any modifications corresponding to the adduction of the this compound metabolite.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

Cell culture medium

-

This compound or other test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

After the incubation with MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a novel class of covalent inhibitors that require intracellular activation to exert their biological effects. Its high selectivity and potent inhibition of GPX4 make it an invaluable tool for studying ferroptosis and a promising starting point for the development of new anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of this compound and its role in regulated cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. A masked zinger to block GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CID 49766530 | GPX4 inhibitor | TargetMol [targetmol.com]

- 10. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Foundational Research on ML-210 and Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding the small molecule ML-210 and its mechanism of inducing a specific form of regulated cell death known as ferroptosis. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action: Induction of Ferroptosis

This compound is a potent inducer of ferroptosis, a form of iron-dependent cell death driven by the accumulation of lipid peroxides.[1][2][3] It functions as a pro-drug, undergoing intracellular conversion to exert its cytotoxic effects.[4] The primary target of this compound's active form is the selenoenzyme Glutathione Peroxidase 4 (GPX4), a crucial enzyme responsible for detoxifying lipid hydroperoxides.[4][5][6][7] By inhibiting GPX4, this compound leads to an unchecked buildup of toxic lipid reactive oxygen species (ROS), ultimately triggering cell death.[1][2] This mechanism has shown particular promise in targeting therapy-resistant cancer cells.[6]

Quantitative Analysis of this compound Activity

The efficacy of this compound and its derivatives has been quantified across various cancer cell lines and experimental conditions. The following tables summarize key data points related to its cell-killing ability, GPX4 inhibition, and induction of lipid peroxidation.

Table 1: Cell Viability (IC50 Values) of this compound and its Derivatives

| Compound | Cell Line | IC50 (µM) | Cancer Type |

| This compound | 821 cancer cell lines | Activity pattern similar to RSL3 and ML162 | Various |

| DC-2 (this compound based degrader) | HT1080 | 0.1 | Fibrosarcoma |

Table 2: GPX4 Inhibition and Lipid Peroxidation

| Cell Line | Treatment | Effect | Quantitative Measurement |

| LOX-IMVI | RSL3, ML162, or ML210 | Inhibition of GPX4 activity | Significant inhibition of PCOOH reduction (p < 0.05, p < 0.005 vs. DMSO)[1] |

| H1299 | 10 µM ML210 (normoxia) | Reduction in GPX4 expression | Significant reduction observed[5] |

| HT1080 | DC-2 (this compound based degrader) | GPX4 Degradation (DC50) | 0.03 µM[2][3] |

| LOX-IMVI | RSL3, ML162, or ML210 | Accumulation of lipid peroxides | Increased green fluorescence with C11-BODIPY 581/591[1] |

| HT29, CRL-1739 | 2 mM Tempol + 0.05 µM ML210 | H2O2 Accumulation | Strong synergistic effect (Δ = +1.92–2.23)[2][6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research. The following sections outline the key experimental protocols used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound or control compounds. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-